molecular formula C14H15NO B1606382 4-(3-Phenylpropyl)pyridine 1-oxide CAS No. 84824-92-0

4-(3-Phenylpropyl)pyridine 1-oxide

Cat. No. B1606382
CAS RN: 84824-92-0
M. Wt: 213.27 g/mol
InChI Key: OOFBEJNEUVLZOW-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)pyridine 1-oxide is an organic solvent and is a suitable medium for water-insoluble transition metal complexes of porphyrins or phthalocyanines .


Synthesis Analysis

4-(3-Phenylpropyl)pyridine N-oxide participates in catalytic media for manganese-salen complex in the asymmetric epoxidation of indene . It may be employed as a donor ligand in the manganese-salen complex catalyzed asymmetric epoxidation of indene and styrene .


Molecular Structure Analysis

The molecular formula of this compound is C14H15NO . The molecular weight is 213.28 .


Chemical Reactions Analysis

4-(3-Phenylpropyl)pyridine N-oxide participates in catalytic media for manganese-salen complex in the asymmetric epoxidation of indene . It may be employed as a donor ligand in the manganese-salen complex catalyzed asymmetric epoxidation of indene and styrene .


Physical And Chemical Properties Analysis

The physical properties of this compound include a melting point of 58-65 °C (lit.) . It has a density of 1.03 g/mL at 25 °C (lit.) .

Scientific Research Applications

Stabilization in Electrochemical Interfaces

Stabilized liquid|liquid interfaces involving 4-(3-phenylpropyl)-pyridine (PPP) have been studied for their application in electrochemically driven ion-transfer processes. In particular, the use of carbon nanoparticles in conjunction with PPP has shown to catalyze electron and ion transfer processes effectively at these interfaces. These findings are significant in the context of liquid|liquid electroanalysis and could have broader applications in electrochemistry (Macdonald et al., 2007).

Nonlinear Optical Materials

Research into molecular complexes formed between various compounds and 4-substituted pyridine-1-oxides, including those similar to 4-(3-phenylpropyl)pyridine 1-oxide, has shown potential applications in nonlinear optics (NLO). The alignment and interaction of these compounds are key factors in their ability to exhibit second harmonic generation (SHG), a crucial characteristic for NLO materials (Muthuraman et al., 2001).

Magnetic Properties in Coordination Compounds

4-(3-Phenylpropyl)pyridine has been used in coordination compounds with cobalt(II) ions, influencing their magnetic properties. These compounds demonstrate complex magnetic interactions, including ferromagnetic behavior, which could be of interest in the study of magnetic materials and their potential applications (Werner et al., 2014).

Reactivity with Other Compounds

The reactivity of pyridine 1-oxides, akin to this compound, with different reagents has been extensively studied. These reactions result in various products and have implications in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and pharmaceuticals (Yamanaka et al., 1979).

Electrocatalysis and Ion Transfer

Electrochemical ion-transfer reactivity of metal complexes in systems containing 4-(3-phenylpropyl)pyridine has been studied, demonstrating the compound's utility in facilitating ion transfer coupled with redox processes. This has implications in electrocatalysis and could be relevant in the development of new electrochemical sensors and devices (Bonné et al., 2006).

Polymer of Intrinsic Microporosity Systems

4-(3-Phenylpropyl)-pyridine has been incorporated into polymer systems of intrinsic microporosity, enabling biphasic voltammetry and spectroelectrochemistry. This integration could offer new avenues in the study of organogel/electrolyte interfaces and enhance the development of novel electrochemical systems (Ganesan et al., 2018).

Catalysis in Oxidation Reactions

Research into the role of ligands, such as 4-(3-phenylpropyl)pyridine N-oxide, in catalytic reactions has shown its influence in enhancing the rate of epoxidation reactions. This is significant in the field of catalysis, particularly in asymmetric epoxidation processes (Hughes et al., 1997).

Mechanism of Action

Target of Action

The primary target of 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO, 4-PPPyNO) is the manganese-salen complex . This complex is a catalyst used in various chemical reactions, including the asymmetric epoxidation of indene .

Mode of Action

This compound acts as a donor ligand in the manganese-salen complex . It interacts with the complex to increase the rate of epoxidation without affecting enantioselectivity . This interaction also stabilizes the catalyst, allowing for a reduction in catalyst loading .

Biochemical Pathways

The compound is involved in the asymmetric epoxidation of indene , a reaction catalyzed by the manganese-salen complex . This reaction is part of larger biochemical pathways involving the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 58-65 °C . Its solubility in water is limited , which could impact its bioavailability.

Result of Action

The action of this compound results in the asymmetric epoxidation of indene . This reaction yields indene oxide in high yield and enantioselectivity , which is a valuable intermediate in organic synthesis.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. For instance, its solubility in water is limited , suggesting that it may be more effective in non-aqueous environments. Additionally, its stability may be affected by strong oxidizing agents .

Safety and Hazards

4-(3-Phenylpropyl)pyridine N-oxide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

1-oxido-4-(3-phenylpropyl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFBEJNEUVLZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233883
Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84824-92-0, 34122-28-6
Record name Pyridine, 4-(3-phenylpropyl)-, 1-oxide
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Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Record name 4-(3-phenylpropyl)pyridine 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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